

Application Notes and Protocols for IR-820

Encapsulation in PLGA Nanoparticles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IR-820

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This document provides a detailed overview and experimental protocols for the encapsulation of the near-infrared dye **IR-820** into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. These nanoparticles are of significant interest for various biomedical applications, including photothermal therapy and bioimaging, due to their biodegradability and the optical properties of **IR-820**.

Introduction

Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer approved by the FDA for therapeutic use.[1][2][3][4] Its encapsulation of therapeutic and diagnostic agents allows for controlled release and targeted delivery. **IR-820** is a near-infrared (NIR) fluorescent dye with strong absorbance in the NIR region, making it an excellent candidate for photothermal therapy (PTT), where it can convert light energy into heat to ablate cancer cells.[5][6][7][8][9] The encapsulation of **IR-820** in PLGA nanoparticles enhances its stability in aqueous environments, improves its circulation half-life, and allows for passive or active targeting to tumor tissues.[7][8][10] These **IR-820**-loaded PLGA nanoparticles can serve as a potent theranostic platform, enabling both imaging and therapy.[5]

Applications

- **Photothermal Therapy (PTT) of Cancer:** **IR-820**-loaded PLGA nanoparticles can be administered intravenously and accumulate in tumor tissues.[6] Upon irradiation with an NIR

laser (typically around 808 nm), the nanoparticles generate localized hyperthermia, leading to the thermal ablation of cancer cells.[5][6][9] Studies have shown that this approach can induce apoptosis in cancer cells and significantly reduce tumor growth in vivo.[5][6]

- **In Vivo Imaging and Biodistribution Studies:** The intrinsic fluorescence of **IR-820** allows for the tracking of the nanoparticles in vivo.[5] This enables researchers to monitor their biodistribution, tumor accumulation, and clearance from the body, which is crucial for optimizing therapeutic efficacy and minimizing side effects.[6][11]
- **Drug Delivery:** The PLGA matrix can be co-loaded with chemotherapeutic drugs along with **IR-820**, enabling combination therapy. This synergistic approach can enhance the overall anti-cancer effect.[1][2]

Physicochemical Characterization Data

The following tables summarize the quantitative data from various studies on **IR-820**-loaded PLGA nanoparticles.

Table 1: Physicochemical Properties of **IR-820**-PLGA Nanoparticles

Parameter	Value	Reference
Hydrodynamic Diameter (nm)	60 ± 10	[5]
Hydrodynamic Diameter (nm)	103 ± 8	[7][8][10]
Polydispersity Index (PDI)	0.163 ± 0.031	[7][8][10]
Zeta Potential (mV)	-40 ± 6	[5]
Zeta Potential (mV)	-28 ± 7	[7][10]
Encapsulation Efficiency (%)	90	[5]
Loading Capacity (%)	18	[5]

Table 2: In Vitro and In Vivo Parameters

Parameter	Details	Reference
In Vitro Cell Line	MDA-MB-231 (Triple-Negative Breast Cancer)	[5]
Laser Wavelength for PTT	808 nm	[5]
Laser Power Density	1.5 W/cm ² - 2 W/cm ²	[5]
Mechanism of Cell Death	Primarily apoptosis	[5][9]
In Vivo Tumor Model	Triple-Negative Breast Cancer	[5]
Time to Max. Tumor Accumulation	24 hours post-intravenous injection	[5][6]

Experimental Protocols

Protocol 1: Synthesis of IR-820-PLGA Nanoparticles via Single Emulsion-Solvent Evaporation

This protocol is based on the widely used single emulsion-solvent evaporation method.[4][5][12][13]

Materials:

- Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 carboxylic acid terminated)
- **IR-820** dye
- Acetone or Dichloromethane (DCM)
- Deionized (DI) water
- Polyvinyl alcohol (PVA) (optional, as a surfactant)

Equipment:

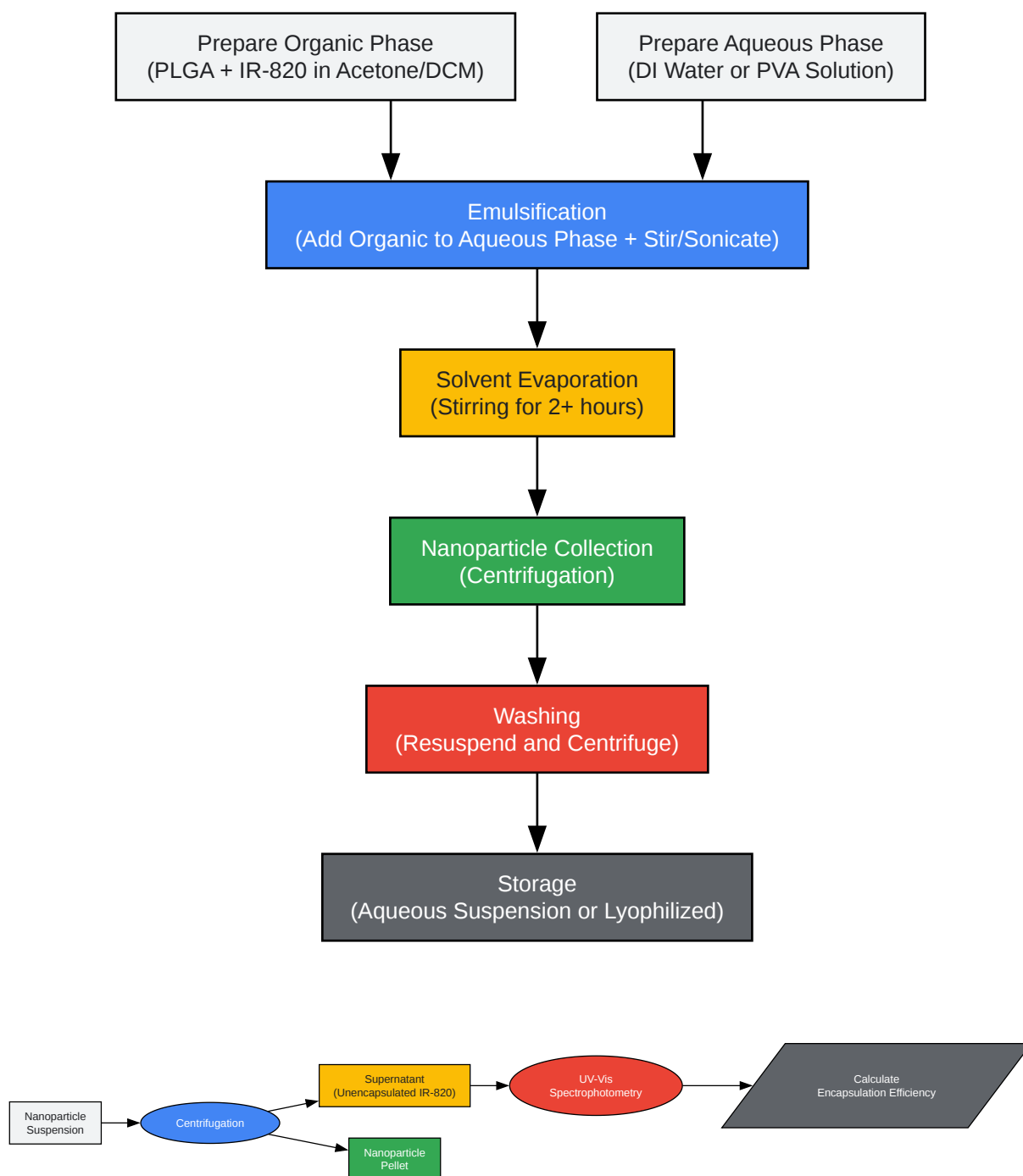
- Magnetic stirrer and stir bar

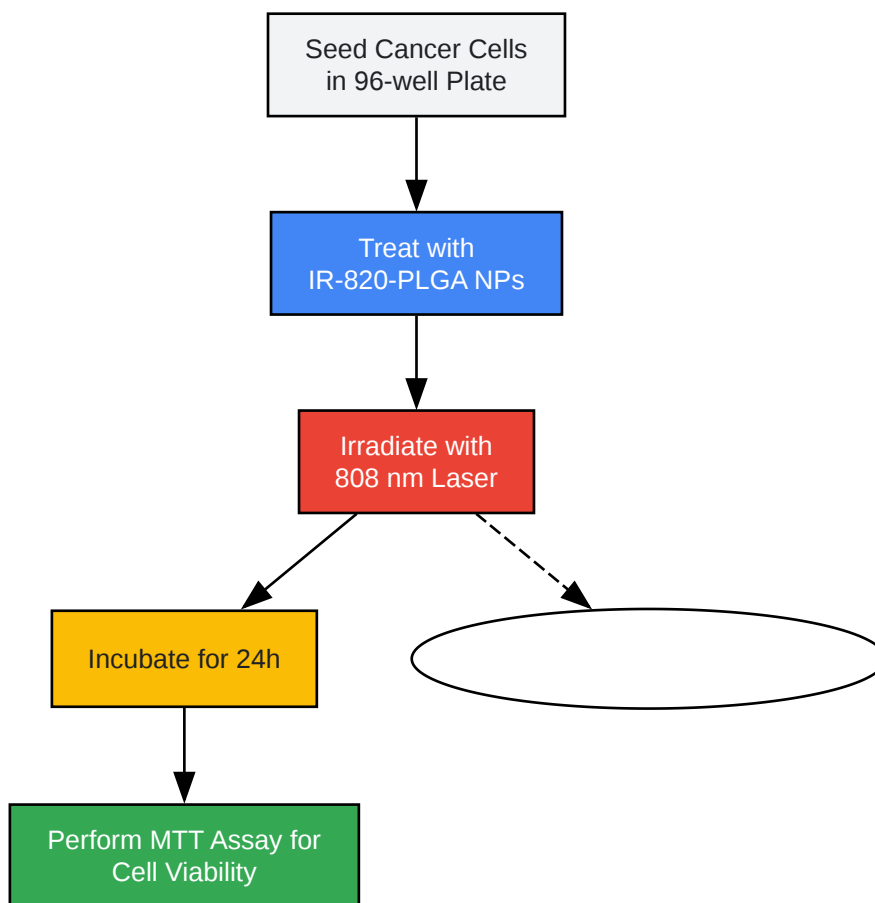
- Sonicator (probe or bath)
- Rotary evaporator or magnetic stirrer for solvent evaporation
- Centrifuge
- Lyophilizer (optional, for long-term storage)

Procedure:

- Preparation of the Organic Phase:
 - Dissolve PLGA in acetone or DCM at a concentration of 1 mg/mL.[\[5\]](#)
 - Add **IR-820** dye to the PLGA solution at a concentration of 0.5 mg/mL.[\[5\]](#) Ensure the dye is fully dissolved.
- Emulsification:
 - Prepare an aqueous phase, which can be DI water or a surfactant solution (e.g., 1% w/v PVA in DI water).[\[13\]](#)
 - Add the organic phase dropwise to the aqueous phase (a typical volume ratio is 1:3 organic to aqueous phase) while stirring vigorously.[\[5\]](#)
 - For smaller and more uniform nanoparticles, sonicate the emulsion. Use a probe sonicator on an ice bath to prevent overheating. Sonication parameters may need optimization (e.g., specific power, on/off cycles, and total time).[\[13\]](#)
- Solvent Evaporation:
 - Continuously stir the emulsion at room temperature for at least 2 hours to allow the organic solvent to evaporate.[\[5\]](#) A rotary evaporator at reduced pressure can also be used for more rapid evaporation.
- Nanoparticle Collection and Purification:

- Centrifuge the nanoparticle suspension to pellet the nanoparticles. The speed and duration will depend on the particle size and density (e.g., 12,000 rpm for 5 minutes).[13]
- Discard the supernatant, which contains unencapsulated **IR-820** and residual surfactant.
- Wash the nanoparticle pellet by resuspending it in DI water and centrifuging again. Repeat this washing step 2-3 times to remove any remaining impurities.
- Storage:
 - Resuspend the final nanoparticle pellet in DI water or a suitable buffer.
 - For long-term storage, the nanoparticle suspension can be lyophilized. It is advisable to add a cryoprotectant (e.g., sucrose or trehalose) before freezing to prevent aggregation.
 - Store the aqueous suspension at 4°C for short-term use.[11]





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